Vinyl valerate
Overview
Description
Vinyl valerate, also known as pentanoic acid ethenyl ester, is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used primarily as a monomer in the production of polymers and copolymers. This compound is known for its ability to undergo polymerization, making it valuable in the manufacturing of various plastic and resin products.
Scientific Research Applications
Vinyl valerate has several scientific research applications, including:
Chemistry: this compound is used as a monomer in the synthesis of polymers and copolymers. It is also used in the study of esterification and transesterification reactions.
Biology: this compound is used in the preparation of biocompatible polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: Research on this compound-based polymers focuses on their potential use in medical devices and implants due to their biocompatibility and biodegradability.
Industry: this compound is used in the production of adhesives, coatings, and sealants. It is also used in the manufacture of plasticizers and other plastic additives.
Safety and Hazards
Vinyl valerate is classified as Aquatic Acute 1 and Flam. Liq. 3 according to the GHS label elements . It is very toxic to aquatic life and is a flammable liquid and vapour . It is advised to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
Vinyl valerate, also known as ethenyl pentanoate, is a chemical compound that doesn’t have a specific biological target in the human body. It’s primarily used in the production of polymers and isn’t typically associated with biological or pharmacological activity .
Mode of Action
As a chemical compound used in industrial applications, this compound doesn’t interact with biological targets in the way that a drug or bioactive molecule would. Instead, its primary interactions are with other chemical substances in the context of polymer production .
Biochemical Pathways
This compound doesn’t participate in any known biochemical pathways in the human body. Related compounds such as valerate (a short-chain fatty acid) have been shown to influence intestinal barrier function
Preparation Methods
Synthetic Routes and Reaction Conditions
Vinyl valerate can be synthesized through the esterification of valeric acid with vinyl alcohol. This reaction typically requires the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, this compound is often produced through the transesterification of vinyl acetate with valeric acid. This method involves the use of a catalyst, such as sodium methoxide, to promote the exchange of ester groups between the reactants. The reaction is conducted at elevated temperatures to achieve high yields of this compound.
Chemical Reactions Analysis
Types of Reactions
Vinyl valerate undergoes various chemical reactions, including:
Polymerization: this compound can polymerize to form polythis compound, which is used in the production of plastics and resins.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to yield valeric acid and vinyl alcohol.
Transesterification: this compound can participate in transesterification reactions with other esters to form new ester products.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization of this compound.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis of this compound.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.
Major Products Formed
Polymerization: Polythis compound
Hydrolysis: Valeric acid and vinyl alcohol
Transesterification: Various ester products depending on the reactants used
Comparison with Similar Compounds
Vinyl valerate is similar to other vinyl esters, such as vinyl acetate and vinyl laurate. it has unique properties that make it distinct:
Vinyl acetate: Vinyl acetate is used primarily in the production of polyvinyl acetate and polyvinyl alcohol. It has a lower molecular weight and boiling point compared to this compound.
Vinyl laurate: Vinyl laurate is used in the production of specialty polymers and coatings. It has a higher molecular weight and boiling point compared to this compound.
List of Similar Compounds
- Vinyl acetate
- Vinyl laurate
- Vinyl propionate
- Vinyl butyrate
This compound’s unique combination of properties, such as its intermediate molecular weight and boiling point, make it suitable for specific applications in polymer and resin production.
Properties
IUPAC Name |
ethenyl pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h4H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZSRIYYOIZLJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60974258 | |
Record name | Ethenyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5873-43-8 | |
Record name | Vinyl valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5873-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5873-43-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32623 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethenyl pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60974258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.030 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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